2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene
Description
2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene is a nitroaromatic compound featuring a bromine substituent, an ethoxyvinyl group, and a nitro group on a benzene ring. The ethoxyvinyl group introduces unique steric and electronic properties, distinguishing it from simpler bromonitrobenzene derivatives.
Properties
IUPAC Name |
2-bromo-1-(1-ethoxyethenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-15-7(2)9-5-4-8(12(13)14)6-10(9)11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVSSHQKUAHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene typically involves the use of alkenyllithium reagents. One common method is the palladium-catalyzed cross-coupling reaction of alkenyllithium reagents with aryl halides. The use of a catalyst such as Pd2(dba)3/XPhos allows for the stereoselective preparation of substituted alkenes in high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of palladium-catalyzed cross-coupling reactions can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The ethoxyvinyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Reduction Reactions: Products include 2-Bromo-1-(1-ethoxyvinyl)-4-aminobenzene.
Oxidation Reactions: Products include various oxidized derivatives of the ethoxyvinyl group.
Scientific Research Applications
2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or oxidation. These interactions can affect various molecular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent groups, which influence reactivity and physical properties:
Key Observations :
- Ethoxyvinyl vs. Propargylic Groups : The ethoxyvinyl group in the target compound likely enhances electron delocalization compared to the propargylic chloride in 1-(3-chloroprop-1-ynyl)-4-nitrobenzene, altering electrophilic substitution patterns .
- Bromoethoxy vs.
- Methyl vs. Ethoxyvinyl : Simpler derivatives like 1-bromo-2-methyl-4-nitrobenzene exhibit lower steric demand, favoring reactions at the nitro group .
Physical and Spectroscopic Properties
- Boiling Points : Bromomethyl derivatives exhibit higher boiling points (e.g., 348°C for 2-bromo-1-(bromomethyl)-4-nitrobenzene) compared to methyl- or ethoxy-substituted analogs, reflecting increased molecular weight and halogen content .
- NMR Shifts : In 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene, aromatic protons resonate at δ 8.46 (d) and 8.20 (dd), indicative of strong deshielding by nitro and bromine groups. The ethoxyvinyl group in the target compound would likely cause distinct splitting patterns due to vicinal coupling .
Biological Activity
2-Bromo-1-(1-ethoxyvinyl)-4-nitrobenzene, a compound with the molecular formula C11H12BrN2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound features:
- Bromine atom at the 2-position
- Ethoxyvinyl group at the 1-position
- Nitro group at the 4-position
This arrangement contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and nitro group enhances its binding affinity to enzymes and receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The ethoxyvinyl group has been noted to enhance the compound's ability to combat bacterial resistance.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against resistant strains | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal activity |
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation.
Research Insights:
- Ethyl derivatives have shown promise in inhibiting specific enzymes related to tumor growth.
- Studies indicate that this compound can target pathways crucial for cancer cell survival.
| Cancer Type | Inhibition Mechanism | Reference |
|---|---|---|
| Breast Cancer | Inhibition of aromatase | |
| Lung Cancer | Induction of apoptosis | |
| Colon Cancer | Cell cycle arrest |
Case Studies
A notable case study focused on the synthesis and biological evaluation of related compounds demonstrated that modifications in substituents significantly impacted their biological activity. The study found that introducing an ethoxyvinyl group increased the compound's efficacy against various microbial strains and cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
